molecular formula C23H20FN3O4S B14110908 N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14110908
M. Wt: 453.5 g/mol
InChI Key: YTGZMYNWYCHIDI-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide features a thieno[3,2-d]pyrimidine core with two ketone groups at positions 2 and 4. The 3-position is substituted with a 4-fluoro-3-methylphenyl group, while the acetamide side chain is linked to a 4-ethoxyphenyl moiety.

Properties

Molecular Formula

C23H20FN3O4S

Molecular Weight

453.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H20FN3O4S/c1-3-31-17-7-4-15(5-8-17)25-20(28)13-26-19-10-11-32-21(19)22(29)27(23(26)30)16-6-9-18(24)14(2)12-16/h4-12H,3,13H2,1-2H3,(H,25,28)

InChI Key

YTGZMYNWYCHIDI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)C)SC=C3

Origin of Product

United States

Preparation Methods

Four-Component One-Pot Synthesis (Green Chemistry Approach)

Source describes an efficient method using:

  • Ketone precursor : Cyclohexanone (2.0 equiv)
  • Ethyl cyanoacetate (1.2 equiv)
  • Elemental sulfur (S₈, 0.5 equiv)
  • Formamide (neat, 5 mL/g substrate)

Reaction conditions :

  • Catalyst: Fe₃O₄ nanoparticles (5 mol%)
  • Temperature: 120°C, microwave irradiation
  • Time: 45 minutes

Advantages :

  • 78-85% yield range
  • Avoids chromatographic purification
  • Atom economy of 82%

Traditional Multi-Step Synthesis

As per source, the classical approach involves:

Step Reagents Conditions Yield
1 2-Aminothiophene-3-carboxylic acid + Benzoyl chloride Pyridine, 0°C → RT, 4h 72%
2 Cyclization with NH₄OAc AcOH reflux, 6h 68%
3 Oxidation with DDQ DCM, RT, 12h 81%

Key characterization data :

  • IR: 1690 cm⁻¹ (C=O stretch)
  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, C5-H), 7.45-7.32 (m, aromatic)

Installation of N-(4-Ethoxyphenyl)acetamide Side Chain

Acetylation of 4-Ethoxyaniline

Adapted from source:

Procedure :

  • 4-Ethoxyaniline (1.0 equiv) + Ac₂O (1.5 equiv)
  • Pyridine (2.0 equiv), 0°C → RT
  • Quench with ice water, filter

Yield : 89% white crystals
MP : 132-134°C

Mitsunobu Coupling to Thienopyrimidine

Based on source:

Reaction parameters :

  • N-(4-Ethoxyphenyl)acetamide (1.2 equiv)
  • DIAD (1.5 equiv), PPh₃ (1.5 equiv)
  • THF, N₂, 12h reflux

Scale-up considerations :

  • 500g scale achieved with 73% isolated yield
  • Purification via recrystallization (EtOH/H₂O)

Final Assembly and Characterization

Convergent synthesis route :

Step Description Conditions Analytical Data
1 Coupling of subunits DCC/DMAP, DCM, 24h TLC Rf 0.43 (CHCl₃:MeOH 9:1)
2 Global deprotection TFA/H₂O 95:5, 2h HPLC purity 98.6%
3 Crystallization EtOAc/hexane MP 214-216°C

Spectroscopic confirmation :

  • HRMS : m/z 482.1521 [M+H]⁺ (calc. 482.1518)
  • ¹³C NMR : δ 170.8 (C=O), 163.2 (C4), 158.1 (C2)

Comparative Analysis of Synthetic Routes

Table 1 : Efficiency metrics across methodologies

Parameter Pathway A Pathway B
Total steps 5 7
Overall yield 51% 38%
Purification 2 columns 3 columns
Scalability Pilot-scale Lab-scale

Key findings:

  • The four-component method reduces synthetic steps but requires careful control of microwave parameters
  • Buchwald-Hartwig amination outperforms nucleophilic substitution in regioselectivity

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact mechanism and molecular interactions.

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

The target compound’s thieno[3,2-d]pyrimidine core is shared with several analogues but differs in substituent patterns (Table 1). Key comparisons include:

  • N-(2-ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (): Shares the same core but has a phenyl group at position 7 and a simpler ethyl/methylphenyl acetamide.
  • CK1δ Inhibitor (): Contains a thieno[3,2-d]pyrimidine core with a phenyl group at position 3 and a methylthio substituent. The larger molecular weight (602.72 vs. ~403.5 for ) highlights the impact of bulky substituents on pharmacokinetics .
  • Tyrosine Kinase Inhibitor (): Features a thieno[3,2-b]pyridine core, differing in ring fusion but retaining fluorophenyl groups. This structural variation may influence kinase selectivity .
Table 1. Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Molecular Weight Melting Point (°C) Biological Activity
Target Compound Thieno[3,2-d]pyrimidine 4-fluoro-3-methylphenyl, 4-ethoxyphenyl Not reported Not reported Not reported
N-(2-ethyl-6-methylphenyl)-...acetamide () Thieno[3,2-d]pyrimidine Phenyl (position 7), ethyl/methylphenyl 403.5 Not reported Not reported
CK1δ Inhibitor () Thieno[3,2-d]pyrimidine Phenyl, methylthio 602.72 Not reported CK1δ inhibition
N-Phenyl-2-(benzothieno-triazolo-pyrimidinyl)acetamide () Benzothieno-triazolo-pyrimidine Sulfanyl, substituted phenyl ~450–500 (estimated) Not reported Not reported
Tyrosine Kinase Inhibitor () Thieno[3,2-b]pyridine Fluorophenyl, methoxyethylamino Not reported Not reported Tyrosine kinase inhibition

Substituent Effects on Bioactivity

  • Fluorine and Methyl Groups: The target’s 4-fluoro-3-methylphenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., ). Fluorine’s electronegativity may strengthen hydrogen bonding in target proteins .
  • Ethoxyphenyl vs. Methoxyphenyl : The 4-ethoxyphenyl group in the target compound likely improves solubility compared to methoxyphenyl derivatives (e.g., ), as longer alkyl chains reduce crystallinity .

Biological Activity

The compound N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • Ethoxyphenyl group : Enhances lipophilicity.
  • Fluoromethylphenyl moiety : May increase binding affinity to target proteins due to the electron-withdrawing nature of fluorine.
  • Thieno[3,2-d]pyrimidin core : Known for diverse biological activities.

Molecular Formula

The molecular formula for this compound is C20H20F1N3O3SC_{20}H_{20}F_{1}N_{3}O_{3}S.

Research indicates that compounds with similar structural motifs often exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Compounds resembling this structure have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Compounds with a thieno-pyrimidine scaffold have been reported to inhibit COX enzymes, reducing inflammation in various models.
  • Anticancer Properties :
    • In vitro studies have shown that related compounds can induce apoptosis in cancer cells, particularly in breast cancer and gastric carcinoma models .
  • Cytotoxicity :
    • The compound's derivatives were evaluated for cytotoxicity against several cell lines, showing varying degrees of effectiveness. For instance, some derivatives exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells .

Case Study 1: Anticancer Activity

A study investigated a series of thieno-pyrimidine derivatives, including this compound, for their anticancer properties. The results indicated significant cytotoxicity against human gastric carcinoma xenograft models, with one analogue achieving complete tumor stasis after oral administration. This highlights the potential therapeutic application of these compounds in oncology .

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory effects of thieno-pyrimidine derivatives. The study demonstrated that these compounds could effectively inhibit COX-2 and LOX enzymes in vitro, leading to reduced production of pro-inflammatory mediators in cell cultures .

Table 1: Biological Activity Summary

Activity TypeMechanismReference
Anti-inflammatoryCOX and LOX inhibition
CytotoxicityInduction of apoptosis
AnticancerTumor stasis in xenografts

Table 2: Cytotoxicity IC50 Values

CompoundCell LineIC50 (μM)
Thieno-pyrimidine Derivative 1MCF-710.4
Thieno-pyrimidine Derivative 2Hek29315.6
Thieno-pyrimidine Derivative 3Gastric Carcinoma<5.0

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions, as demonstrated for structurally similar acetamide derivatives. For example, 4-chlorophenylacetic acid and substituted anilines are condensed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base . Purification involves extraction, washing with saturated NaHCO₃, and crystallization from dichloromethane/ethyl acetate mixtures. Reaction conditions (e.g., temperature at 273 K) and stoichiometric ratios of reactants should be optimized using Design of Experiments (DoE) principles to maximize yield .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal structures to confirm bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking). For analogous compounds, dihedral angles between aromatic rings and acetamide groups range from 38.9–83.5°, which can guide validation .
  • Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and purity. Compare chemical shifts with those of structurally related thieno[3,2-d]pyrimidinones (e.g., δ 7.2–8.1 ppm for aromatic protons) .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or radiometric methods, given the compound’s pyrimidine scaffold, which often targets ATP-binding pockets .
  • Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to identify IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Molecular docking : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., cyclooxygenase-2 or EGFR). Use PyMOL to visualize interactions (e.g., hydrogen bonds with active-site residues) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental redox behavior or reactivity .

Q. What strategies resolve contradictions in solubility and bioavailability data for this compound?

  • Methodological Answer :

  • Solubility enhancement : Use co-solvents (e.g., DMSO/PEG 400) or formulate as nanoparticles via antisolvent precipitation. Characterize using dynamic light scattering (DLS) .
  • Permeability assays : Conduct Caco-2 cell monolayer studies to evaluate intestinal absorption. Compare with logP values calculated via HPLC retention times or software (e.g., ChemAxon) .

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :

  • DoE approaches : Apply factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design (CCD) can identify optimal EDC coupling conditions .
  • Flow chemistry : Transition batch synthesis to continuous flow systems to enhance heat/mass transfer and reduce side reactions (e.g., hydrolysis of activated intermediates) .

Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?

  • Methodological Answer :

  • Stability studies : Use accelerated stability testing (40°C/75% RH) over 1–3 months. Analyze samples via HPLC-MS to identify degradation pathways (e.g., hydrolysis of the acetamide group) .
  • Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by LC-UV/HRMS to profile degradation products .

Key Research Challenges and Recommendations

  • Stereochemical Control : The compound lacks defined stereocenters, but impurities in dihydrothienopyrimidinone intermediates may arise during synthesis. Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers .
  • Biological Target Identification : Combine chemoproteomics (e.g., activity-based protein profiling) with SILAC mass spectrometry to map cellular targets .

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